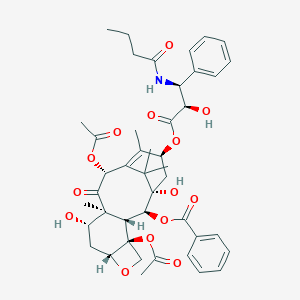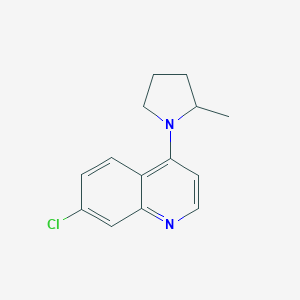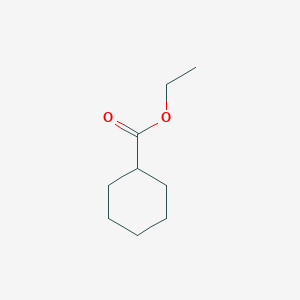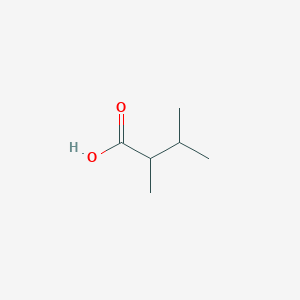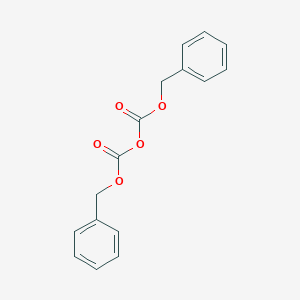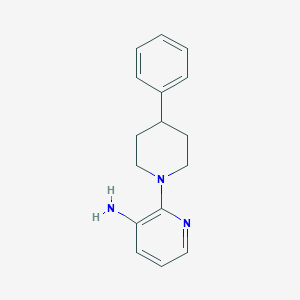![molecular formula C16H23NO5 B105154 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid CAS No. 7574-86-9](/img/structure/B105154.png)
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid, also known as DP6, is a chemical compound that has been studied for its potential applications in scientific research. DP6 is a synthetic derivative of the amino acid lysine, and it has been shown to have a variety of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid is not fully understood, but it is thought to involve the modulation of cellular signaling pathways. 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been shown to activate the protein kinase C (PKC) pathway, which is involved in a variety of cellular processes, including cell growth and differentiation.
Biochemical And Physiological Effects
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has a variety of biochemical and physiological effects. In addition to its neuroprotective and anticancer effects, 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been shown to enhance the activity of the antioxidant enzyme superoxide dismutase (SOD) and to reduce oxidative stress. 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has also been shown to modulate the activity of the neurotransmitter dopamine, which is involved in a variety of neurological processes.
Advantages And Limitations For Lab Experiments
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has several advantages for lab experiments, including its high purity and yield, and its ability to modulate cellular signaling pathways. However, 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid. One area of interest is the use of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid in cancer therapy, either alone or in combination with other anticancer agents. Further research is also needed to fully understand the mechanism of action of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid involves several steps, including the reaction of lysine with 3,4-dimethoxyphenylacetaldehyde to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to yield 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid. The synthesis of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been optimized to yield high purity and yield.
Scientific Research Applications
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been studied for its potential applications in scientific research, particularly in the areas of neuroscience and cancer research. In neuroscience, 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been shown to have neuroprotective effects and to enhance neuronal survival. In cancer research, 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been shown to inhibit the growth of cancer cells and to induce apoptosis.
properties
CAS RN |
7574-86-9 |
|---|---|
Product Name |
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid |
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethylamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-21-13-8-7-12(11-14(13)22-2)9-10-17-15(18)5-3-4-6-16(19)20/h7-8,11H,3-6,9-10H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
QTBANYVVJXZPQF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCC(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




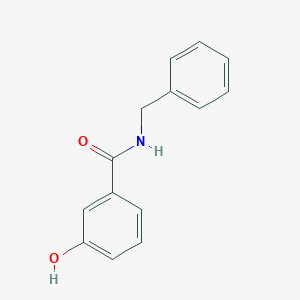
![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)
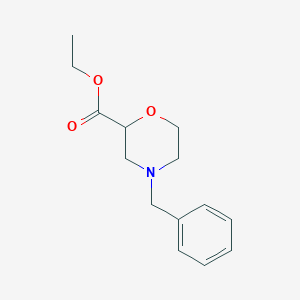
![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)

